Product packaging for 4-Chloro-2-methoxyquinolin-3-amine(Cat. No.:)

4-Chloro-2-methoxyquinolin-3-amine

Cat. No.: B11895961
M. Wt: 208.64 g/mol
InChI Key: LWSKIASZFDZUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxyquinolin-3-amine is a quinoline derivative serving as a versatile chemical intermediate in medicinal chemistry and anticancer research . The 4-aminoquinoline structural scaffold is a privileged framework in drug discovery, historically prominent in antimalarial agents and now extensively investigated for its antitumor potential . Compounds featuring this core structure have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-468), and are investigated as colchicine binding site inhibitors (CBSIs) that disrupt tubulin polymerization, a key mechanism for halting cancer cell proliferation . The specific chloro and methoxy substituents on the quinoline ring make it a valuable precursor for synthesizing more complex molecules. It is commonly used to develop novel therapeutic candidates by reacting with various mono- or dialkyl amines, enabling structure-activity relationship (SAR) studies . Researchers utilize this compound as a key building block to generate libraries of derivatives for high-throughput screening against various biological targets. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B11895961 4-Chloro-2-methoxyquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-2-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-10-9(12)8(11)6-4-2-3-5-7(6)13-10/h2-5H,12H2,1H3

InChI Key

LWSKIASZFDZUCU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 2 Methoxyquinolin 3 Amine and Its Analogs

Established Synthetic Pathways Applicable to the Quinoline (B57606) Core Structure

The foundational methods for quinoline synthesis, though dating back to the 19th century, remain relevant and are often adapted for the preparation of complex derivatives. organicreactions.org These classical reactions provide a robust framework for accessing the fundamental quinoline ring system.

Classical Quinoline Synthesis Adaptations (e.g., Friedländer, Skraup, Combes, Gould-Jacobs)

The Friedländer synthesis , first reported in 1882, is a widely used method involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone with a compound containing a reactive α-methylene group. organicreactions.orgnih.govresearchgate.net This reaction can be catalyzed by either acids or bases. jk-sci.com For the synthesis of a 4-chloro-2-methoxyquinolin-3-amine analog, a potential adaptation would involve a 2-amino-chlorobenzaldehyde or ketone reacting with a methoxy-containing methylene (B1212753) compound. The versatility of the Friedländer synthesis allows for the introduction of various substituents, making it a cornerstone in quinoline chemistry. nih.gov

The Skraup synthesis is another classic method that produces quinoline from the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction is known for being vigorous but effective. wikipedia.org Modifications to the Skraup synthesis can introduce substituents onto the quinoline ring by using substituted anilines or acrolein derivatives. organicreactions.org

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. wikipedia.org This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. mdpi.com This approach is particularly useful for synthesizing quinolones, which are precursors to various substituted quinolines. asianpubs.org

Table 1: Overview of Classical Quinoline Syntheses
Synthesis Reactants Products Key Features
Friedländer2-aminobenzaldehyde/ketone + α-methylene carbonyl compoundSubstituted quinolinesVersatile, acid or base catalyzed organicreactions.orgnih.govresearchgate.netjk-sci.com
SkraupAniline + Glycerol + Sulfuric acid + Oxidizing agentQuinoline and its derivativesVigorous reaction conditions pharmaguideline.comwikipedia.org
CombesAniline + β-diketone2,4-Disubstituted quinolinesAcid-catalyzed, proceeds via a Schiff base intermediate iipseries.orgwikipedia.org
Gould-JacobsAniline + Alkoxymethylenemalonic ester4-Hydroxyquinoline derivativesInvolves thermal cyclization wikipedia.orgmdpi.com

Cyclization Reactions for Quinoline Ring Formation

Beyond the classical named reactions, various cyclization strategies are employed to construct the quinoline ring. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield 3-halo-substituted quinolines. nih.gov This method offers a direct route to introducing a halogen at the 3-position, a key feature of the target compound.

Another approach involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Reductive cyclization of Δ²-isoxazolines in the presence of iron or sodium dithionite (B78146) also offers a pathway to quinolines. organic-chemistry.org

Contemporary Approaches for Chlorinated and Methoxylated Quinoline Derivatives

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for quinoline synthesis, often with improved control over substitution patterns.

Oxidative Annulation Strategies for Quinoline Synthesis

Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often utilizing transition metal catalysts. mdpi.com These methods can involve the C-H activation of anilines and their subsequent reaction with various partners. For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been shown to produce quinolines. acs.org Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines offers a direct route to quinoline derivatives. researchgate.net

Multicomponent Reaction Protocols for Complex Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form complex products, making them ideal for generating diverse libraries of compounds. rsc.orgrsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org A notable example is the copper-catalyzed three-component reaction of anilines, aldehydes, and alkynes, which provides access to 2,4-disubstituted quinolines. rsc.org Another MCR involves the reaction of isatin, propiolates, and sodium O-alkyl carbonodithioates in water at room temperature. iicbe.org

Table 2: Examples of Multicomponent Reactions for Quinoline Synthesis
Catalyst/Promoter Reactants Product Type Reference
CopperAnilines, Aldehydes, Alkynes2,4-Disubstituted quinolines rsc.org
N/A (in water)Isatin, Propiolates, Sodium O-alkyl carbonodithioatesQuinoline derivatives iicbe.org
Bi(OTf)₃Acetals, Aromatic amines, AlkynesSubstituted quinolines researchgate.net
DABCO2-chloroquinoline-3-carbaldehyde, Cyclohexanedione, Barbituric acidPentacyclic quinoline systems thieme-connect.com

Catalyst-Free and Microwave-Assisted Synthetic Routes

In the pursuit of greener and more efficient chemical processes, catalyst-free and microwave-assisted methods have gained significant attention. benthamdirect.com Catalyst-free reactions for quinoline synthesis have been developed, such as the nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles. rsc.org Another catalyst-free approach involves the coupling of heterocyclic N-oxides with CF₃-ynones under mild conditions. rsc.org

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many quinoline syntheses. benthamdirect.comingentaconnect.com For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst has been developed for the rapid and efficient construction of the quinoline scaffold. nih.gov Microwave irradiation has also been successfully applied to the Gould-Jacobs reaction and in multicomponent reactions to synthesize benzo[f]pyrrolo[1,2-a]quinoline derivatives. asianpubs.orglew.ro These methods offer considerable advantages in terms of reduced energy consumption and operational simplicity. lew.rolew.ro

Precursor Synthesis and Functional Group Introduction Strategies Relevant to this compound

The synthesis of polysubstituted quinolines like this compound is not a trivial endeavor. It necessitates a strategic, multi-step approach where functional groups are introduced in a controlled and directed manner. The following sections explore the synthesis of vital precursors and the chemical strategies employed to install the chloro, methoxy (B1213986), and amino moieties onto the quinoline framework.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde and Related Intermediates

A key class of intermediates for building more complex quinoline structures is the 2-chloroquinoline-3-carbaldehydes. These compounds are particularly valuable as they possess two reactive sites: the aldehyde group at the 3-position and the chloro group at the 2-position, allowing for subsequent functionalization.

The most prominent and efficient method for synthesizing these intermediates is the Vilsmeier-Haack reaction. niscpr.res.in This reaction typically involves the cyclization of N-arylacetamides using a Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF)) to yield 2-chloro-3-formylquinolines. niscpr.res.inrsc.org

The synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde specifically starts from N-(4-methoxyphenyl)acetamide. The electron-donating nature of the methoxy group at the para-position of the starting acetanilide (B955) facilitates the electrophilic cyclization step, often leading to good yields. niscpr.res.in The general process involves adding POCl₃ to a solution of the acetanilide in DMF at low temperatures (0-5°C), followed by heating to complete the reaction. niscpr.res.in The resulting product is then isolated by pouring the reaction mixture onto ice.

The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a variety of substituted 2-chloroquinoline-3-carbaldehydes by simply changing the substituent on the initial N-arylacetamide. chemijournal.comchemijournal.com

Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
Starting AcetanilideProductReagentsTemperatureTimeYieldReference
N-(4-methoxyphenyl)acetamide2-Chloro-6-methoxyquinoline-3-carbaldehydePOCl₃, DMF353 K (80°C)15 hNot specified atlantis-press.com
m-Methoxyacetanilide2-Chloro-6-methoxyquinoline-3-carbaldehyde / 2-Chloro-8-methoxyquinoline-3-carbaldehydePOCl₃, DMF80-90°CNot specifiedGood niscpr.res.in
Acetanilide2-Chloroquinoline-3-carbaldehydePOCl₃, DMF90°CNot specifiedGood to Moderate niscpr.res.in
p-Toluidine (Acylated first)2-Chloro-6-methylquinoline-3-carbaldehydePOCl₃, DMFNot specifiedNot specifiedNot specified researchgate.net

Directed Introduction of Chloro, Methoxy, and Amino Moieties

A common strategy begins with a precursor that already contains some of the desired functionality, such as 4-methoxyaniline. atlantis-press.com The synthesis can be envisioned through the following key steps:

Quinoline Ring Formation: The substituted aniline undergoes cyclization to form the core quinoline ring. For instance, a reaction with ethyl acetoacetate (B1235776) followed by cyclization in polyphosphoric acid can yield a 2-methyl-4-hydroxy-6-methoxyquinoline. atlantis-press.com

Introduction of the Amino Group Precursor: The 3-position of the quinoline ring can be functionalized, often through electrophilic substitution. Nitration using a mixture of nitric acid and a suitable acid catalyst introduces a nitro group at the 3-position, a versatile precursor to the required amino group. atlantis-press.com This results in an intermediate like 6-methoxy-2-methyl-3-nitro-4-hydroxyquinoline.

Introduction of the Chloro Group: The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the quinolin-4-one form) can be converted to a chloro group. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), yielding a 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com

Modification of the 2-Position and Final Amination: To achieve the target structure, the methyl group at the 2-position would need to be converted to a methoxy group, and the nitro group at the 3-position reduced to an amine. The reduction of the nitro group to an amine is a standard transformation, often accomplished with reducing agents like tin(II) chloride or through catalytic hydrogenation. In some syntheses, a 4-chloro group can be displaced by an amine via nucleophilic substitution to yield a 4-amino derivative. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) in 4-Aminoquinoline (B48711) Synthesis

The introduction of an amino group at the 4-position of a quinoline ring is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This powerful and widely used method forms the basis for the synthesis of a vast number of 4-aminoquinoline derivatives. nih.gov

The reaction mechanism involves the direct coupling of a 4-chloroquinoline (B167314) substrate with a suitable amine. The carbon atom at the 4-position of the quinoline ring is electron-deficient (electrophilic), making it susceptible to attack by a nucleophile, such as the lone pair of electrons on the nitrogen of an amine. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, after which the chloride ion is expelled as a leaving group, resulting in the formation of the 4-aminoquinoline product. researchgate.net

The reactivity of the 4-chloroquinoline is crucial for the success of the SNAr reaction. The presence of the ring nitrogen atom activates the C4 position towards nucleophilic attack. This reaction is generally more facile at the 4-position than at the 2-position for amine nucleophiles. researchgate.net

Various protocols have been developed to carry out this transformation, including:

Conventional Heating: The reaction is often performed by heating the 4-chloroquinoline and the amine in a suitable solvent. nih.gov

Microwave Irradiation: Using microwave assistance can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines. nih.gov

Ultrasound: Sonication has also been employed to promote the reaction between 4,7-dichloroquinolines and different amine nucleophiles, leading to good to excellent yields. nih.gov

While the target compound of this article is a 3-amine, the SNAr reaction at the 4-position is a cornerstone of quinoline chemistry and a fundamental strategy for producing the broader class of biologically significant 4-aminoquinolines. nih.gov


Chemical Reactivity and Transformation Studies of 4 Chloro 2 Methoxyquinolin 3 Amine Derivatives

Reactivity at the Chloro Position: Nucleophilic Substitution Investigations

The quinoline (B57606) ring system is characterized by distinct electronic properties that dictate the reactivity of its substituents. Halogen atoms located at the C2 and C4 positions of the quinoline nucleus are known to be particularly susceptible to nucleophilic substitution reactions. quimicaorganica.orgyoutube.com This heightened reactivity is attributed to the ability of the heterocyclic nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr). quimicaorganica.org The C4 position is often slightly more reactive than the C2 position. quimicaorganica.org

In the case of 4-Chloro-2-methoxyquinolin-3-amine, the chlorine atom at the C4 position serves as a prime site for modification. Various nucleophiles can be employed to displace the chloride ion, leading to a diverse array of 4-substituted quinoline derivatives. Studies on analogous 4-chloroquinoline (B167314) systems demonstrate that this position readily undergoes amination. For instance, reactions with primary amines like 1,3-propylamine or secondary amines such as morpholine, often promoted by a base like potassium carbonate in a suitable solvent like DMF, proceed efficiently to yield the corresponding 4-aminoquinoline (B48711) derivatives. nih.govpreprints.org

The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functionalities, which can be used to modulate the molecule's properties or to serve as handles for further transformations.

Table 1: Examples of Nucleophilic Substitution at the C4-Chloro Position This table is illustrative, based on reactions of analogous 4-chloroquinolines.

Nucleophile Reagents/Conditions Product Type Reference
Primary/Secondary Amines K₂CO₃, DMF, reflux 4-Aminoquinolines preprints.org
Phenols (Ullmann coupling) CuI, Cs₂CO₃, Ligand, reflux 4-Aryloxyquinolines nih.gov
Thiols Base (e.g., NaH, K₂CO₃) 4-Thioetherquinolines N/A
Sodium Methoxide (B1231860) NaOMe, MeOH, reflux 4-Methoxyquinolines rsc.org

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C2 position, while generally more stable than the C4-chloro group, can also be a target for chemical transformation. The most common reaction involving aryl methyl ethers is demethylation to yield the corresponding hydroxyl group (a quinolone in this case). This transformation typically requires harsh conditions.

Several methods are available for the cleavage of aryl methyl ethers:

Strong Protic Acids: Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) can effect demethylation, but this often requires high temperatures.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers and can often be used at or below room temperature. wikipedia.org The reaction proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. wikipedia.org

Nucleophilic Reagents: Strong nucleophiles can also be used for demethylation. For example, studies on 2,4-dimethoxyquinolines have shown that thiolate anions (generated from thiols and a strong base) can selectively demethylate the C4-methoxy group, while other conditions can target the C2 position. nih.gov Pyridine hydrochloride is another classic reagent used for demethylation at high temperatures. wikipedia.org

Selective demethylation of the 2-methoxy group would convert the quinoline into a 2-quinolone derivative, a structural motif present in many biologically active compounds.

Chemical Modifications of the Amino Group: Acylation and Condensation Reactions

The primary amino group at the C3 position is a versatile functional handle, rich in electron density and capable of acting as a potent nucleophile. It can readily undergo a variety of chemical modifications, most notably acylation and condensation reactions.

Acylation: The amino group can be acylated to form amides using various acylating agents. This reaction is fundamental for introducing a wide range of substituents. Common reagents include:

Acyl Chlorides and Anhydrides: In the presence of a base, these reagents react readily with the amino group to form stable amide bonds.

Activated Esters: Reagents like N-Hydroxysuccinimide (NHS) esters are often used for mild and selective acylation. benthamdirect.com

Isocyanates: Reaction with isocyanates provides a straightforward route to urea (B33335) derivatives.

These modifications can significantly alter the electronic and steric properties of the molecule and are often used in the synthesis of bioactive compounds. For example, N-acylated 2-aminoquinolines are key intermediates in medicinal chemistry. preprints.org

Condensation Reactions: The nucleophilic nature of the amino group allows it to participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). These imines can be stable products themselves or can serve as intermediates for further reactions, such as reduction to secondary amines or participation in cyclization cascades.

Table 2: Representative Reactions of the C3-Amino Group

Reaction Type Reagent Class Resulting Functional Group
Acylation Acyl Halides / Anhydrides Amide
Acylation Isocyanates Urea
Condensation Aldehydes / Ketones Imine (Schiff Base)

Regioselective and Chemoselective Transformations of the Quinoline Nucleus

With three distinct functional groups (C4-Cl, C2-OMe, C3-NH₂), this compound is an ideal substrate for investigating regioselective and chemoselective reactions. The inherent differences in the reactivity of these groups allow for their sequential and controlled functionalization.

The general order of reactivity towards nucleophiles is C4-Cl > C2-OMe. The C3-amino group, being a nucleophile itself, will react with electrophiles. This hierarchy allows for a strategic approach to synthesis. For example, one can first perform a nucleophilic substitution at the highly reactive C4-chloro position, leaving the methoxy and amino groups untouched. preprints.org Subsequently, the amino group could be modified via acylation, and finally, the methoxy group could be cleaved under harsher conditions if desired.

Studies on related heterocyclic systems like 4-chloroquinazolines have shown that chemoselectivity can be "switched" by changing reaction conditions. For instance, palladium catalysis can favor amination at a cyclic secondary amine, while acid-catalyzed SNAr conditions can direct the reaction exclusively to a primary amino group on the incoming nucleophile. nih.gov This principle of catalyst-controlled selectivity is directly applicable to complex scaffolds like this compound.

Advanced Annulation and Fused Heterocyclic System Formations

The functional groups on the this compound scaffold can be leveraged to construct new fused heterocyclic rings, a process known as annulation. These reactions significantly increase molecular complexity and are crucial for accessing novel chemical space.

One common strategy involves a two-step sequence:

Nucleophilic Substitution: A bifunctional nucleophile is reacted with the C4-chloro position. For example, reacting the parent compound with ethanolamine (B43304) would introduce a hydroxyethylamino side chain at C4.

Intramolecular Cyclization: The newly introduced functional group (e.g., the hydroxyl group) can then react with another part of the molecule. For instance, it could potentially displace the C3-amino group or another suitable group to form a new ring.

More advanced strategies involve metal-catalyzed domino reactions. Various annulation strategies have been developed for quinoline synthesis and functionalization, including aza-Michael additions and copper-catalyzed [2+2+2] annulations, which can build complex polycyclic systems in a single step. nih.gov Furthermore, amino groups on a quinoline ring can act as directing groups in C-H activation/annulation cascades to build fused ring systems like pyrrolidinones. rsc.org While these examples often use an 8-aminoquinoline (B160924), the principle of using a resident functional group to direct the formation of new rings is a powerful tool in modern synthesis.

Reactions with Organophosphorus Reagents (e.g., Kabachnik-Fields Reaction)

The primary amino group at the C3 position enables participation in multicomponent reactions, such as the Kabachnik-Fields reaction. wikipedia.orgnih.gov This powerful reaction provides a direct route to α-aminophosphonates, which are important as bioisosteres of α-amino acids. wikipedia.org

The Kabachnik-Fields reaction is a one-pot, three-component condensation involving:

An amine (in this case, this compound)

A carbonyl compound (an aldehyde or ketone)

A hydrophosphoryl compound (such as a dialkyl phosphite)

The reaction typically proceeds via the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphite (B83602) across the C=N double bond. nih.govsemanticscholar.org The use of heterocyclic amines in this reaction is well-established, and modern protocols often utilize solvent-free microwave conditions, which can obviate the need for a catalyst. nih.govsemanticscholar.org Applying this reaction to this compound would yield novel α-(quinolin-3-ylamino)phosphonates, incorporating a phosphorus moiety into the molecular structure.

Table 3: Components of the Kabachnik-Fields Reaction

Component 1 Component 2 Component 3 Product
This compound Aldehyde (R-CHO) or Ketone (R₂C=O) Dialkyl Phosphite ((R'O)₂P(O)H) α-Aminophosphonate

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Methoxyquinolin 3 Amine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a 4-chloro-2-methoxyquinoline (B1624759) derivative will typically show distinct signals for the methoxy (B1213986) group protons and the aromatic protons on the quinoline core. For instance, in the analog 4-chloro-2-(3-methoxyphenyl)quinoline, the methoxy protons (OCH₃) appear as a singlet at approximately 3.93 ppm. rsc.org The aromatic protons exhibit a complex pattern of multiplets in the range of 7.03 to 8.21 ppm, with coupling constants that help to assign their specific positions on the quinoline and phenyl rings. rsc.org Similarly, for 4-chloro-2-(4-methoxyphenyl)quinoline, the methoxy singlet is observed at 3.92 ppm, and the aromatic protons resonate between 7.02 and 8.20 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-chloro-2-(p-tolyl)quinoline, the methyl carbon of the tolyl group gives a signal at 21.6 ppm. The aromatic and quinoline carbons are observed in the downfield region, typically from 119.2 to 157.5 ppm. rsc.org In the case of 4-chloro-2-(3-methoxyphenyl)quinoline, the methoxy carbon resonates at 55.5 ppm, while the various aromatic carbons are spread across the 112.6 to 160.2 ppm range. rsc.org

The following table summarizes representative ¹H and ¹³C NMR data for some 4-chloroquinoline (B167314) analogs.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-chloro-2-(3-methoxyphenyl)quinoline 3.93 (s, 3H, OCH₃), 7.03-8.21 (m, 8H, Ar-H) rsc.org55.5 (OCH₃), 112.6-160.2 (Ar-C) rsc.org
4-chloro-2-(4-methoxyphenyl)quinoline 3.92 (s, 3H, OCH₃), 7.02-8.20 (m, 8H, Ar-H) rsc.org55.4 (OCH₃), 114.3-161.2 (Ar-C) rsc.org
4-chloro-2-(m-tolyl)quinoline 2.49 (s, 3H, CH₃), 7.30-8.21 (m, 8H, Ar-H) rsc.org21.6 (CH₃), 119.2-157.5 (Ar-C) rsc.org

This table is interactive. Click on the headers to sort the data.

While specific 2D and ³¹P NMR data for 4-chloro-2-methoxyquinolin-3-amine were not found in the search results, these techniques would be valuable for further structural confirmation. 2D NMR experiments like COSY and HMBC would reveal proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals. ³¹P NMR would be relevant for analogs containing phosphorus moieties.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural features.

For a primary amine (R-NH₂), two N-H stretching bands are typically observed in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine usually appears as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence of a methoxy group (-OCH₃) would give rise to C-O stretching vibrations. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower wavenumber region of the spectrum.

While a specific FT-IR spectrum for this compound was not available, the expected vibrational frequencies based on its functional groups are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3400-3250 (two bands for primary amine) orgchemboulder.com
Amine (N-H)Bend1650-1580 orgchemboulder.com
Aromatic C-NStretch1335-1250 orgchemboulder.com
Methoxy (C-O)Stretch~1250
Aromatic C-HStretch>3000
Quinoline Ring (C=C, C=N)Stretch1600-1400
C-ClStretch<800

This table is interactive. Users can sort the data by clicking on the table headers.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₉ClN₂O), the calculated exact mass is approximately 208.04 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed at this m/z value. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN) from the quinoline ring are also plausible fragmentation routes.

While a specific mass spectrum for this compound was not found, HRMS data for a related compound, 4-chloro-2-(3-methoxyphenyl)quinoline, showed the protonated molecular ion [M+H]⁺ at m/z 270.0683, which is consistent with its calculated value of 270.0680. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

While specific X-ray crystallographic data for this compound is not available in the provided search results, analysis of related structures would suggest that the quinoline ring system is essentially planar. The substituents, the chloro, methoxy, and amine groups, would lie in or close to this plane. The torsion angles between the quinoline ring and any aryl substituents, as seen in analogs, would be a key conformational feature.

Furthermore, the aromatic quinoline ring can participate in C-H···π and π-π stacking interactions. C-H···π interactions involve a C-H bond pointing towards the face of an aromatic ring, while π-π stacking involves the face-to-face or offset arrangement of aromatic rings. These non-covalent interactions play a crucial role in the formation of supramolecular assemblies. researchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₉ClN₂O, the theoretical elemental composition can be calculated.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0110120.1057.57
HydrogenH1.0199.094.36
ChlorineCl35.45135.4517.00
NitrogenN14.01228.0213.43
OxygenO16.00116.007.67
Total 208.66 100.00

This table is interactive and allows for sorting by column.

Experimental elemental analysis results that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula. Commercial suppliers of related compounds often provide elemental analysis as part of their quality control. synhet.com

Computational and Theoretical Investigations of 4 Chloro 2 Methoxyquinolin 3 Amine Derivatives

Reaction Mechanism Elucidation via Computational Chemistry

The synthetic routes to derivatives of 4-chloro-2-methoxyquinolin-3-amine often involve nucleophilic aromatic substitution (SNAr) reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of such reactions by modeling the energetics of reaction pathways and the structures of intermediates and transition states.

While specific computational studies on the reaction mechanisms of this compound derivatives are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous heterocyclic systems, such as quinazolines. These studies help to understand the electronic factors that govern the regioselectivity and reactivity of nucleophilic substitution on the quinoline (B57606) core.

A key reaction for derivatization is the substitution of the chlorine atom at the C4 position. The generally accepted mechanism for this transformation is the SNAr pathway. nih.gov This process involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Computational studies on related structures, like 2,4-dichloroquinazolines, provide a strong model for understanding the reactivity of the 4-chloroquinoline (B167314) scaffold. mdpi.com DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This increased reactivity is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4, making it more electrophilic. mdpi.com

The theoretical investigation of the reaction between 2,4-dichloroquinazoline and a primary amine as the nucleophile revealed that the activation energy for the nucleophilic attack at the C4 position is significantly lower than that for the attack at the C2 position. mdpi.com This computational finding is in excellent agreement with experimental observations, where the substitution predominantly occurs at the C4 position. mdpi.com

The transition state geometries for the nucleophilic attack at both C2 and C4 have been calculated and confirmed through vibrational analysis, which identifies a single imaginary frequency corresponding to the reaction coordinate. mdpi.com The calculated activation energies for the formation of the Meisenheimer-like intermediates at the C4 and C2 positions of 2,4-dichloroquinazoline are summarized in the table below.

Position of Nucleophilic AttackCalculated Activation Energy (kcal/mol)Transition State Imaginary Frequency (cm-1)
C4-Position19i47
C2-PositionNot specified, but higher than C4i255

Data sourced from a DFT study on 2,4-dichloroquinazoline, serving as an analogous model. mdpi.com

These computational results underscore the electronic preference for nucleophilic substitution at the 4-position of the quinoline (and analogous quinazoline) ring system. The presence of the electron-donating methoxy (B1213986) group at the C2 position and the amino group at the C3 position in this compound would further influence the electronic distribution and reactivity of the quinoline ring, a subject that warrants specific computational investigation for this class of compounds.

Design and Synthesis of 4 Chloro 2 Methoxyquinolin 3 Amine Derivatives for Advanced Academic Applications

Rational Design of Quinoline (B57606) Derivatives for Pharmacological Target Exploration

The design of novel quinoline derivatives for specific pharmacological targets is a highly rational process, leveraging computational tools and established medicinal chemistry principles to predict and optimize molecular interactions. Two primary strategies, structure-based and ligand-based design, are employed to guide the synthesis of compounds with enhanced potency and selectivity.

Structure-Based Drug Design Principles Applied to Quinoline Scaffolds

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. Molecular docking is a key technique in this approach, allowing researchers to simulate the binding of a ligand within the target's active site.

This method has been successfully applied to quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govmdpi.com Docking studies have revealed that the quinoline (or quinazoline) core can form crucial hydrogen bonds with key amino acid residues in the EGFR kinase domain, such as Met793. mdpi.com For example, molecular docking of a potent quinoline derivative, compound 4f, showed strong interactions with key amino acids in the EGFR active site, corroborating its strong inhibitory profile (IC₅₀ = 0.015 µM). nih.gov By visualizing these interactions, medicinal chemists can rationally add or modify functional groups on the quinoline scaffold to improve binding affinity and, consequently, inhibitory activity. This predictive power helps prioritize which derivatives to synthesize, saving time and resources.

Similarly, in the development of inhibitors for bacterial DNA gyrase B, docking studies have been used to rationalize the observed antibacterial activity of quinoline hybrids. nih.gov These studies help to understand how the designed molecules fit into the ATP binding site of the enzyme, guiding further optimization of the scaffold. nih.gov

Ligand-Based Drug Design Strategies for Quinoline Analogs

When the 3D structure of the target is unknown, ligand-based drug design strategies become invaluable. These methods use the chemical structures of known active compounds to develop a model, or pharmacophore, that defines the essential features required for biological activity.

A prominent ligand-based method is the three-dimensional quantitative structure-activity relationship (3D-QSAR). nih.gov This approach establishes a correlation between the 3D structural features of a series of molecules and their biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric, electrostatic, and hydrophobic properties of ligands. nih.govphyschemres.org

For quinoline derivatives, 3D-QSAR studies have been used to design novel anticancer agents. nih.govresearchgate.nettandfonline.com By analyzing a set of quinoline compounds with known anti-gastric cancer activity, a 3D-QSAR model was developed that highlighted the structural characteristics beneficial for enhancing this activity. nih.gov The contour maps generated from CoMFA/CoMSIA analysis show regions where bulky, electron-donating, or hydrophobic groups would increase or decrease activity. physchemres.org This information guided the design of new quinoline analogs with predicted improvements in their biological function. nih.gov For instance, a study on styrylquinoline derivatives used a 3D-QSAR model to explore the relationship between chemical structure and antitumor activity, leading to the design of novel candidate compounds. physchemres.org

Synthesis of Derivatives as Probes for Biological Systems

Building on rational design principles, derivatives of 4-Chloro-2-methoxyquinolin-3-amine are synthesized to serve as molecular probes. These specialized molecules are crafted to interact with specific biological targets, such as enzymes and receptors, allowing researchers to investigate their function and role in cellular pathways.

Derivatives Designed as Enzyme Inhibitors (e.g., EGFR, Plasmodium Proteases, PDF, DNA Gyrase B, PDE4)

The quinoline scaffold is a common feature in many enzyme inhibitors, where its chemical structure can be readily modified to achieve high potency and selectivity against various enzymatic targets.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline/quinoline scaffold is a well-established pharmacophore for EGFR inhibitors. mdpi.com Numerous derivatives have been synthesized and evaluated for their ability to inhibit wild-type and mutant forms of EGFR. nih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoline ring are critical for potent inhibition. mdpi.com Molecular docking studies confirm that these derivatives bind to the ATP-binding site of the EGFR kinase domain. nih.govnih.gov

CompoundTargetIC₅₀ (µM)Cell LineCitation
Compound 4f EGFR0.015- nih.gov
Compound 4i EGFR (L858R/T790M)0.00281- nih.gov
Compound 4j EGFR (L858R/T790M)0.00217- nih.gov

Plasmodium Proteases: The 4-aminoquinoline (B48711) core, found in the antimalarial drug chloroquine (B1663885), is known to interfere with parasite metabolism by blocking the polymerization of toxic heme into hemozoin. nih.gov While not direct protease inhibitors, these molecules serve as probes into the metabolic pathways of Plasmodium falciparum. The development of drug resistance has spurred the synthesis of new 4-aminoquinoline derivatives and hybrids to investigate new ways to disrupt parasite function. nih.govacs.org

Peptide Deformylase (PDF): PDF is an essential bacterial enzyme and an attractive target for novel antibiotics. nih.govbepls.com It is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation in bacteria. bepls.com While various classes of inhibitors have been developed for PDF, the exploration of quinoline-based derivatives as specific inhibitors for this enzyme is not extensively documented in current research literature.

DNA Gyrase B: Bacterial DNA gyrase is a validated target for antibiotics. acs.org Novel quinoline hybrids have been designed and synthesized to inhibit the ATPase activity of the GyrB subunit. nih.gov These compounds often combine the quinoline scaffold with other bioactive pharmacophores. Several such hybrids have demonstrated potent inhibition of S. aureus DNA gyrase and significant antibacterial activity against resistant strains like MRSA. nih.gov

CompoundTargetIC₅₀ (µM)OrganismCitation
Compound 8b S. aureus DNA gyrase1.89S. aureus nih.gov
Compound 9c S. aureus DNA gyrase2.73S. aureus nih.gov
Compound 9d S. aureus DNA gyrase2.14S. aureus nih.gov
Novobiocin S. aureus DNA gyrase1.636S. aureus nih.gov

Phosphodiesterase 4 (PDE4): PDE4 enzymes are responsible for the degradation of the second messenger cyclic AMP (cAMP) and are targets for anti-inflammatory drugs. mdpi.comjst.go.jp Quinoline-based compounds have been developed as potent PDE4 inhibitors. For example, SCH 351591, which features an 8-methoxyquinoline core, is a known PDE4 inhibitor with an IC₅₀ of 58 nM. mdpi.com More recently, fragment-based design approaches have led to the identification of new quinoline derivatives with IC₅₀ values in the low nanomolar range. kcl.ac.uk

CompoundTargetIC₅₀ (nM)Citation
SCH 351591 PDE458 mdpi.com
Compound 9 PDE40.01 mdpi.com
Compound 10 PDE40.07 mdpi.com
Compound 11 PDE40.06 mdpi.com
Compound 5e PDE421.27 kcl.ac.uk
Compound 7e PDE433.47 kcl.ac.uk

Derivatives Engineered for Receptor Modulation (e.g., Toll-like Receptors)

Beyond enzyme inhibition, quinoline derivatives are engineered to modulate the function of receptors involved in cellular signaling, particularly in the immune system.

Toll-like receptors (TLRs) are a class of innate immune receptors that recognize molecules broadly shared by pathogens. nih.govacs.org Small molecules that can activate (agonists) or inhibit (antagonists) TLRs are valuable as research tools and potential therapeutics. mdpi.com The quinoline scaffold is a key feature in several potent TLR modulators. For instance, imidazoquinoline and thiazoloquinoline derivatives have been identified as powerful agonists of TLR7 and TLR8. nih.govacs.orgnih.gov A ring-expanded quinoline derivative, VTX-2337, showed strong agonistic activity for TLR8. nih.govacs.org These compounds are used to study the downstream signaling pathways of TLRs and their role in directing innate and adaptive immune responses. nih.gov

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single new molecule. acs.orgresearchgate.net This approach aims to produce compounds with improved activity, dual-target capabilities, or the ability to overcome drug resistance. The 4-aminoquinoline scaffold is a popular component in the design of such hybrids, particularly for developing new antimalarial agents. nih.govresearchgate.netresearchgate.net

The rationale is to combine the heme-targeting ability of the 4-aminoquinoline core with another pharmacophore that acts on a different parasitic target. nih.gov This multi-target strategy can lead to synergistic effects and reduce the likelihood of resistance development. Numerous 4-aminoquinoline hybrids have been synthesized by linking the core structure to other bioactive moieties such as pyrimidine, triazine, chalcone, and isatin. nih.gov

For example, a series of 4-aminoquinoline–pyrimidine hybrids were synthesized and showed potent antimalarial activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The synthesis typically involves preparing the individual pharmacophores and then connecting them via a suitable linker. nih.gov These hybrid molecules are valuable academic tools for studying drug resistance mechanisms and exploring multi-target therapeutic strategies. nih.govnih.gov

Hybrid CompoundP. falciparum StrainIC₅₀ (µM)Citation
5a CQ-sensitive (3D7)0.098 nih.gov
5a CQ-resistant (K1)0.113 nih.gov
5b CQ-sensitive (3D7)0.021 nih.gov
5b CQ-resistant (K1)0.035 nih.gov
5c CQ-sensitive (3D7)0.045 nih.gov
5c CQ-resistant (K1)0.076 nih.gov

Fused Heterocyclic Systems (e.g., Azetidinone, Oxazine, Thiazolidinone, Pyrazoloquinolines)

The versatile reactivity of the amino group in this compound serves as a valuable starting point for the synthesis of various fused heterocyclic systems. These reactions typically involve the condensation of the amino group with bifunctional reagents to construct new rings, leading to compounds with potentially enhanced biological and physicochemical properties.

Azetidinones: The synthesis of azetidinone rings, also known as β-lactams, fused to the quinoline core can be achieved through the Staudinger cycloaddition. This reaction involves the treatment of a Schiff base, derived from this compound, with a ketene. The Schiff base is formed by the condensation of the amino group with a suitable aldehyde. The subsequent [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride and a tertiary amine, yields the azetidinone ring. The general reaction scheme is presented below:

Step 1: Schiff Base Formation: this compound is reacted with a substituted aldehyde in the presence of a catalytic amount of acid to form the corresponding imine (Schiff base).

Step 2: Staudinger Cycloaddition: The Schiff base is then treated with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base such as triethylamine to afford the 2-azetidinone derivative.

Reactant 1Reactant 2ReagentsProductReference
This compoundSubstituted AldehydeCatalytic AcidSchiff Base Intermediate
Schiff Base IntermediateChloroacetyl ChlorideTriethylamineAzetidinone-fused quinoline

Oxazines: The synthesis of oxazine-fused quinolines can be accomplished through various cyclization strategies. One common method involves the reaction of the amino group with a bifunctional reagent containing both a hydroxyl and a leaving group, or through a three-component reaction. For instance, a Mannich-type reaction involving the aminoquinoline, an aldehyde (like formaldehyde), and a phenol can lead to the formation of a 1,3-oxazine ring.

Reactant 1Reactant 2Reactant 3CatalystProductReference
This compoundFormaldehydeSubstituted PhenolAcid or BaseOxazine-fused quinoline ijrpr.com

Thiazolidinones: Thiazolidinone rings can be fused to the quinoline scaffold by reacting a Schiff base of this compound with a mercaptoacetic acid derivative. This reaction proceeds via a cyclocondensation mechanism.

Step 1: Schiff Base Formation: Similar to the azetidinone synthesis, the first step is the formation of a Schiff base from this compound and an appropriate aldehyde.

Step 2: Cyclocondensation: The resulting Schiff base is then reacted with thioglycolic acid (mercaptoacetic acid) to yield the corresponding thiazolidinone-fused quinoline.

ReactantReagentProductReference
Schiff base of this compoundThioglycolic AcidThiazolidinone-fused quinoline hilarispublisher.com

Pyrazoloquinolines: The construction of a pyrazole ring fused to the quinoline system can be achieved by reacting the aminoquinoline with a 1,3-dicarbonyl compound or its equivalent. For instance, reaction with a β-ketoester followed by cyclization can lead to the formation of pyrazolo[3,4-b]quinolines. The reaction typically proceeds through the formation of a hydrazone-like intermediate which then undergoes intramolecular cyclization.

Reactant 1Reactant 2ConditionsProductReference
This compoundEthyl Acetoacetate (B1235776)High Temperature, Acid or Base catalystPyrazoloquinoline derivative mdpi.com

Applications in Materials Science and Analytical Chemistry

Derivatives of this compound are of significant interest in the fields of materials science and analytical chemistry due to the versatile electronic and photophysical properties of the quinoline scaffold.

Chromophores for Nonlinear Optics

Quinoline-based chromophores have been investigated for their potential in nonlinear optical (NLO) applications. The extended π-conjugated system of the quinoline ring, when appropriately substituted with electron-donating and electron-withdrawing groups, can lead to materials with large second-order NLO responses. Derivatives of this compound can be functionalized to create push-pull systems, where the amino group (or its derivatives) acts as an electron donor and other parts of the molecule can be modified to incorporate electron-accepting moieties. These NLO chromophores can be incorporated into polymers to create materials for electro-optic devices. semanticscholar.orgresearchgate.netresearchgate.net

Chromophore TypeKey FeaturesPotential ApplicationReference
Quinoline-based push-pull systemExtended π-conjugation, intramolecular charge transferElectro-optic modulators, frequency doubling semanticscholar.orgresearchgate.netresearchgate.net

Precursors for Dyes and Pigments

The quinoline ring is a core component of many synthetic dyes and pigments. researchgate.net Derivatives of this compound can serve as precursors for the synthesis of various classes of dyes, including cyanine and methine dyes. The amino group at the 3-position can be diazotized and coupled with other aromatic compounds to produce azo dyes. Furthermore, the reactivity of the chloro and methoxy (B1213986) groups allows for further functionalization to fine-tune the color and properties of the resulting dyes. These dyes can find applications in textiles, printing, and as fluorescent labels. eurjchem.comafirm-group.comgoogle.com

Dye ClassSynthetic PrecursorPotential ApplicationReference
Azo DyesDiazotized this compoundTextile dyeing, Pigments researchgate.net
Cyanine DyesQuaternized quinoline derivativesPhotographic sensitizers, Fluorescent probes eurjchem.comafirm-group.comgoogle.com

Chelating Agent Precursors

Quinoline derivatives, particularly those containing coordinating groups such as amino and hydroxyl functions, are well-known for their ability to form stable complexes with metal ions. 8-Hydroxyquinoline is a classic example of a versatile chelating agent. nih.gov The 3-amino group in this compound, in conjunction with the quinoline nitrogen, can act as a bidentate ligand. Further modification of the molecule, for instance, by introducing other coordinating groups, can lead to the synthesis of highly selective and sensitive chelating agents for metal ion extraction, sensing, and catalysis.

PrecursorPotential Chelating MoietyApplicationReference
This compound3-amino group and quinoline nitrogenMetal ion sensing, Catalysis nih.gov

Mechanistic Investigations of Chemical Reactions Involving the 4 Chloro 2 Methoxyquinolin 3 Amine System

Reaction Mechanism Studies of Quinoline (B57606) Core Formation

The formation of the fundamental quinoline core of 4-chloro-2-methoxyquinolin-3-amine can be achieved through several classical named reactions, with the Combes and Conrad-Limpach syntheses being particularly relevant. These methods involve the condensation of anilines with β-dicarbonyl compounds, followed by an acid-catalyzed cyclization.

A plausible route to a precursor of the target molecule involves the reaction of a substituted aniline (B41778), such as p-anisidine, with a β-ketoester. The choice of reactants is critical for achieving the desired substitution pattern on the quinoline ring.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgwikiwand.comiipseries.org The mechanism proceeds through the following key steps:

Formation of a Schiff base: The reaction is initiated by the acid-catalyzed nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of the β-diketone. Subsequent dehydration leads to the formation of a Schiff base intermediate. wikipedia.org

Tautomerization to an enamine: The Schiff base tautomerizes to the more stable enamine form. wikipedia.org

Annulation (Ring Closure): The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the activated aromatic ring of the aniline. This step is typically the rate-determining step. wikipedia.org

Dehydration: The resulting cyclic intermediate is then protonated and subsequently loses a molecule of water to form the aromatic quinoline ring. wikipedia.org

The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org For instance, using methoxy-substituted anilines can direct the cyclization to favor the formation of 2-substituted quinolines. wikipedia.org

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters. wikipedia.orgsynarchive.comquimicaorganica.org The reaction proceeds via two main stages:

Enamine formation: At lower temperatures (around 140°C), the aniline reacts with the β-ketoester to form an enamine. quimicaorganica.org

Cyclization: At higher temperatures (around 250°C), the enamine undergoes a thermal cyclization to form the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent can significantly improve the yield of the cyclization step. wikipedia.org

The mechanism involves the initial formation of a Schiff base, followed by tautomerization and an electrocyclic ring-closing reaction. wikipedia.org The final product is achieved after elimination of an alcohol and tautomerization to the stable 4-hydroxyquinoline form. wikipedia.org

These classical methods provide the foundational quinoline scaffold, which can then be further functionalized to introduce the specific substituents found in this compound.

Detailed Mechanistic Insights into Functional Group Transformations

Once the basic quinoline framework is established, a series of functional group transformations are necessary to arrive at this compound. These transformations typically involve chlorination, methoxylation, and amination reactions.

Chlorination at the 4-Position

The introduction of a chlorine atom at the 4-position is a key step. This is often achieved by treating the corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolone) with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.netresearchgate.netcommonorganicchemistry.com

The mechanism of chlorination with POCl₃ is believed to proceed in two stages:

Phosphorylation: The quinolone oxygen atom acts as a nucleophile and attacks the phosphorus atom of POCl₃. This initial step can be facilitated by a base. nih.gov This leads to the formation of a phosphorylated intermediate.

Nucleophilic Substitution: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the C4 position of the quinoline ring, which is now activated by the good leaving group (the phosphate (B84403) moiety). This results in the formation of the 4-chloroquinoline (B167314). nih.gov

The reaction conditions, particularly temperature and the presence of a base, can be controlled to separate these two stages. nih.gov

Introduction of the 2-Methoxy Group

The methoxy (B1213986) group at the 2-position can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloroquinoline (B121035) precursor. google.comchemicalbook.comrsc.orgstackexchange.comvedantu.com The reaction of a 2-chloroquinoline with sodium methoxide (B1231860) in methanol (B129727) is a common method. google.comvedantu.com

The mechanism of this SNAr reaction involves:

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient C2 position of the quinoline ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Departure of the Leaving Group: The chloride ion is then eliminated from the Meisenheimer complex, restoring the aromaticity of the quinoline ring and yielding the 2-methoxyquinoline (B1583196) product. researchgate.net

The reactivity of chloroquinolines towards nucleophilic substitution can vary depending on the position of the chlorine atom and the presence of other substituents on the ring. researchgate.net

Formation of the 3-Amino Group

The 3-amino group can be introduced through various methods, with the reduction of a 3-nitroquinoline (B96883) being a common strategy. nih.govresearchgate.net The 3-nitro group can be installed on the quinoline ring through electrophilic nitration. The subsequent reduction to the amine can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in the presence of an acid. nih.gov

Alternatively, the amino group can be introduced via a direct amination of a 4-chloroquinoline derivative. nih.gov This can be achieved through a nucleophilic aromatic substitution reaction with an amine. researchgate.netnih.govmdpi.complos.orgsavemyexams.comchemguide.co.ukmasterorganicchemistry.com

Role of Catalysts and Reaction Conditions in Selective Transformations

Catalysts and specific reaction conditions play a pivotal role in achieving high selectivity and yields in the synthesis of this compound and its derivatives.

Catalysis in Quinoline Core Formation

In the Combes synthesis , strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used as catalysts. wikipedia.orgiipseries.org The acid protonates the carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline. wikipedia.org The acid also catalyzes the dehydration steps and the final ring closure. The choice and concentration of the acid can influence the reaction rate and the formation of side products.

Catalysis in Functional Group Transformations

Palladium-catalyzed amination , such as the Buchwald-Hartwig amination, has emerged as a powerful tool for the formation of C-N bonds and can be applied to the synthesis of aminoquinolines. wikipedia.orgnih.govnih.govresearchgate.netacs.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand (e.g., BINAP, DavePhos). nih.govresearchgate.net The base, such as sodium tert-butoxide (NaOt-Bu), is also a crucial component of the catalytic system. nih.gov

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a chloroquinoline). wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the aryl amine product, which regenerates the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. nih.govresearchgate.net

The following table summarizes the key reactions, catalysts, and conditions involved in the synthesis of the this compound system.

Reaction StepReactantsCatalyst/ReagentsConditionsProduct Type
Quinoline Core Formation (Combes) Substituted Aniline, β-DiketoneH₂SO₄ or PPAHeatingSubstituted Quinoline
Quinoline Core Formation (Conrad-Limpach) Substituted Aniline, β-KetoesterHeatHigh Temperature (~250°C)4-Hydroxyquinoline
4-Chlorination 4-HydroxyquinolinePOCl₃Heating4-Chloroquinoline
2-Methoxylation 2-ChloroquinolineSodium MethoxideMethanol, Reflux2-Methoxyquinoline
3-Amination (from nitro) 3-NitroquinolineSnCl₂/HCl-3-Aminoquinoline
Amination (Buchwald-Hartwig) 4-Chloroquinoline, AminePd(OAc)₂, Phosphine Ligand, BaseHeating4-Aminoquinoline (B48711)

The precise combination and sequence of these reactions, along with careful control of the catalysts and reaction conditions, are essential for the efficient and selective synthesis of this compound.

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Methoxyquinolin 3 Amine

Green Chemistry Approaches in 4-Chloro-2-methoxyquinolin-3-amine Synthesis

Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste, posing environmental and economic challenges. acs.orgnih.gov Green chemistry principles are increasingly being applied to mitigate these issues, and these approaches are directly relevant to the future synthesis of this compound. acs.orgbenthamdirect.com The focus is on developing environmentally benign and efficient synthetic protocols. acs.orgijpsjournal.com

Several green techniques are being explored for quinoline synthesis, which could be adapted for this compound:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, increased yields, and minimized side product formation. ingentaconnect.combohrium.comeurekaselect.com The application of microwave-assisted synthesis has been shown to be a promising green technique for the synthesis of various quinoline derivatives. bohrium.comeurekaselect.combenthamdirect.com For instance, the Friedländer annulation, a classical method for quinoline synthesis, has been successfully performed under microwave conditions, offering an environmentally friendly alternative. bohrium.commdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. nih.govrsc.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govrsc.orgrsc.org This method has been successfully used for the synthesis of hybrid quinoline-imidazole derivatives and other quinoline compounds, often with the advantages of shorter reaction times and easier product isolation. nih.govrsc.orgrsc.orgnih.govresearchgate.net

Solvent-Free and Water-Based Reactions: Replacing hazardous organic solvents with water or eliminating solvents altogether is a key goal of green chemistry. frontiersin.orgresearchgate.net Researchers have developed methods for synthesizing quinolines in water or under solvent-free conditions, often with the aid of catalysts. frontiersin.orgresearchgate.net These methods are not only more environmentally friendly but can also simplify purification processes.

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, including nanocatalysts, is a significant area of research. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. acs.orgnih.gov Nanocatalysts, in particular, offer high surface area and reactivity, making them highly efficient for quinoline synthesis. acs.orgnih.gov

Green Synthesis TechniqueKey AdvantagesPotential for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. ingentaconnect.combohrium.comeurekaselect.comPotentially rapid and high-yield synthesis, minimizing thermal decomposition.
Ultrasound-Assisted Synthesis Shorter reaction times, improved yields, milder conditions. nih.govrsc.orgrsc.orgEfficient synthesis under less energy-intensive conditions.
Solvent-Free/Water-Based Reactions Reduced use of hazardous solvents, simplified workup. frontiersin.orgresearchgate.netEnvironmentally friendly production with lower purification costs.
Recyclable Catalysts Catalyst can be reused, reducing waste and cost. acs.orgnih.govSustainable and cost-effective manufacturing process.

Advanced Computational and Machine Learning Applications in Quinoline Chemistry

Computational chemistry and machine learning are revolutionizing drug discovery and materials science. These tools can be powerfully applied to the study of this compound to predict its properties, guide the design of new derivatives, and understand its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. bohrium.comscholarsresearchlibrary.com For this compound, QSAR models can be developed to predict the activity of its derivatives against various targets, such as kinases or microbial enzymes. bohrium.comscholarsresearchlibrary.comwisdomlib.orgresearchgate.net This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov Molecular docking studies can be used to understand how this compound and its analogs might interact with the active sites of enzymes, providing insights into their potential mechanisms of action. nih.govtubitak.gov.trresearchgate.net These studies are crucial for the rational design of more potent and selective inhibitors. nih.govnih.gov

Machine Learning in Drug Discovery: Machine learning algorithms can analyze vast datasets of chemical and biological information to identify patterns and make predictions. researchgate.net In the context of quinoline chemistry, machine learning can be used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, toxicity, and biological activity. wisdomlib.org This can significantly accelerate the drug discovery process by identifying promising lead compounds early on.

Computational/ML TechniqueApplication in Quinoline ChemistryRelevance to this compound
QSAR Predicts biological activity based on chemical structure. bohrium.comscholarsresearchlibrary.comGuiding the design of derivatives with enhanced therapeutic properties. nih.gov
Molecular Docking Simulates the binding of a molecule to a biological target. nih.govnih.govUnderstanding potential mechanisms of action and designing more potent inhibitors. nih.govtubitak.gov.trresearchgate.net
Machine Learning Predicts ADME/Tox properties and biological activity. wisdomlib.orgresearchgate.netAccelerating the identification of promising drug candidates based on the scaffold.

Exploration of Novel Synthetic Pathways and Methodologies

While classical methods for quinoline synthesis are well-established, the search for novel and more efficient synthetic pathways is ongoing. nih.govmdpi.com These emerging methodologies could provide new ways to access this compound and its derivatives with greater ease and versatility.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. numberanalytics.comresearchgate.netresearchgate.net This technology offers several advantages, including improved safety, scalability, and reaction control. numberanalytics.comvapourtec.com The application of flow chemistry to quinoline synthesis has been demonstrated, and this approach could be used to develop a scalable and efficient process for the production of this compound. numberanalytics.comresearchgate.netvapourtec.comacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the activation of chemical bonds under mild conditions. mdpi.com This technology has been used for the oxidative cyclization of aromatic enamines to produce quinoline derivatives. mdpi.com Exploring photocatalytic routes to this compound could lead to more sustainable and efficient synthetic processes.

C-H Bond Activation: The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. mdpi.com Transition-metal-catalyzed C-H activation has been successfully employed for the synthesis of various quinoline derivatives. mdpi.comrsc.org Applying these methods to the synthesis of this compound could streamline its production and allow for the introduction of diverse substituents.

Novel Synthetic MethodologyDescriptionPotential Impact on this compound
Flow Chemistry Reactions are performed in a continuous stream. numberanalytics.comresearchgate.netresearchgate.netScalable, safe, and efficient production. numberanalytics.comvapourtec.com
Photocatalysis Uses light to drive chemical reactions. mdpi.comSustainable synthesis under mild conditions.
C-H Bond Activation Directly functionalizes C-H bonds. mdpi.comMore atom-economical and efficient synthetic routes. mdpi.comrsc.org

Diversification of the this compound Scaffold for New Applications

The true potential of this compound lies in its ability to serve as a versatile scaffold for the creation of new molecules with diverse applications. nih.gov The chloro, methoxy (B1213986), and amine groups on the quinoline ring provide multiple handles for chemical modification, allowing for the synthesis of a wide range of derivatives. nih.govnih.govrsc.org

Medicinal Chemistry: The quinoline core is a privileged scaffold in drug discovery, with numerous quinoline-based drugs on the market. acs.orgnih.gov By modifying the substituents on the this compound scaffold, it may be possible to develop new therapeutic agents with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govrsc.org For example, the introduction of different heterocyclic moieties could lead to compounds with enhanced potency and selectivity. nih.gov

Materials Science: Quinoline derivatives have also found applications in materials science, for instance, as organic ligands and fluorescence probes. acs.org The unique electronic and photophysical properties of the quinoline ring system can be tuned by altering the substituents. Diversification of the this compound scaffold could lead to the development of novel materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and imaging agents.

Agrochemicals: The quinoline scaffold is also present in some agrochemicals. By exploring derivatives of this compound, it may be possible to discover new compounds with insecticidal, fungicidal, or herbicidal activity, contributing to the development of more effective and environmentally friendly crop protection agents.

Application AreaPotential of Diversified ScaffoldExamples of Potential Derivatives
Medicinal Chemistry Development of new therapeutic agents. acs.orgnih.govAnticancer, antimicrobial, anti-inflammatory drugs. nih.govnih.govrsc.org
Materials Science Creation of novel functional materials. acs.orgOrganic ligands, fluorescence probes, OLEDs.
Agrochemicals Discovery of new crop protection agents.Insecticides, fungicides, herbicides.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-2-methoxyquinolin-3-amine?

A typical synthesis involves substitution reactions on a quinoline backbone. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, while methoxy groups are introduced via nucleophilic substitution with methoxide ions. Intermediate purification often employs column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures . For analogous compounds, continuous flow reactors and catalytic methods have been explored to enhance efficiency .

Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?

Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from tautomerism or dynamic exchange processes. To address this:

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm connectivity.
  • Use variable-temperature NMR to stabilize conformers and reduce signal broadening.
  • Cross-validate with X-ray crystallography (e.g., SHELX software for structure refinement) for unambiguous assignment .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight determination (±1 ppm accuracy).
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Advanced: How can density functional theory (DFT) model the electronic properties of this compound?

DFT studies (e.g., B3LYP functional with a 6-31G* basis set) can predict:

  • Electrostatic potential maps to identify reactive sites.
  • Frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior.
  • Vibrational frequencies (IR/Raman) to correlate with experimental spectra.
    Calibration against experimental data (e.g., UV-Vis absorption) improves accuracy .

Basic: What are key considerations in designing a synthesis protocol for this compound?

  • Reagent compatibility : Chlorine donors (e.g., POCl₃) may hydrolyze in moisture; use anhydrous conditions.
  • Protecting groups : Methoxy installation may require protection of amine functionalities.
  • Purification : Gradient elution in chromatography or fractional crystallization to isolate isomers .

Advanced: How is crystallographic data analyzed using SHELX software?

SHELX workflows include:

  • Data integration : Process diffraction data (e.g., .hkl files) with SHELXS for initial phase solutions.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy using least-squares minimization.
  • Validation : Check R-factors (<5%) and residual electron density maps for model accuracy .

Basic: How do substituents (chloro, methoxy) influence the compound’s reactivity?

  • Chloro groups : Increase electrophilicity at adjacent positions, facilitating nucleophilic substitutions.
  • Methoxy groups : Electron-donating effects stabilize aromatic systems but may sterically hinder reactions at the 2-position. Comparative studies with fluoro or methyl analogs show altered binding affinities in biological assays .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

  • Catalytic optimization : Use Pd/C or CuI for cross-coupling steps to reduce side products.
  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., chlorination).
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Basic: How is purity and identity assessed post-synthesis?

  • Melting point analysis : Sharp melting ranges (±2°C) indicate purity.
  • Elemental analysis (EA) : Confirm C/H/N ratios within 0.3% of theoretical values.
  • TLC/MS : Rapid screening for unreacted starting materials .

Advanced: How can discrepancies between computational predictions and experimental data be addressed?

  • Functional selection : Test hybrid functionals (e.g., M06-2X) for better agreement with spectroscopic data.
  • Solvent effects : Include implicit solvation models (e.g., PCM) in DFT calculations.
  • Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers missed in static models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.